molecular formula C20H23N3O B14763196 Rauvovertine C

Rauvovertine C

Cat. No.: B14763196
M. Wt: 321.4 g/mol
InChI Key: ZZHBMDPVMXMCCC-YBOQEZAPSA-N
Attention: For research use only. Not for human or veterinary use.
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Chemical Reactions Analysis

Rauvovertine C undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. The compound’s structure allows it to participate in these reactions under specific conditions. Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like sodium borohydride . The major products formed from these reactions depend on the specific conditions and reagents used.

Mechanism of Action

The mechanism of action of Rauvovertine C involves its interaction with specific molecular targets and pathways within cells. The compound exerts its cytotoxic effects by inducing apoptosis in cancer cells through the activation of caspases and the mitochondrial pathway . This leads to the disruption of cellular homeostasis and ultimately cell death.

Comparison with Similar Compounds

Rauvovertine C is part of a group of hexacyclic monoterpenoid indole alkaloids isolated from Rauvolfia verticillata. Similar compounds include Rauvovertine A, 17-epi-Rauvovertine A, Rauvovertine B, and 17-epi-Rauvovertine B . These compounds share structural similarities but differ in their specific biological activities and potency. This compound is unique due to its specific cytotoxic profile and potential therapeutic applications .

Properties

Molecular Formula

C20H23N3O

Molecular Weight

321.4 g/mol

IUPAC Name

(2S,13S,15R,17S,20S,21S)-17-methoxy-21-methyl-1,11,18-triazahexacyclo[11.8.0.02,16.04,12.05,10.015,20]henicosa-4(12),5,7,9,18-pentaene

InChI

InChI=1S/C20H23N3O/c1-10-14-9-21-20(24-2)18-12(14)7-17-19-13(8-16(18)23(10)17)11-5-3-4-6-15(11)22-19/h3-6,9-10,12,14,16-18,20,22H,7-8H2,1-2H3/t10-,12+,14+,16-,17-,18?,20-/m0/s1

InChI Key

ZZHBMDPVMXMCCC-YBOQEZAPSA-N

Isomeric SMILES

C[C@H]1[C@H]2C=N[C@H](C3[C@@H]2C[C@@H]4N1[C@H]3CC5=C4NC6=CC=CC=C56)OC

Canonical SMILES

CC1C2C=NC(C3C2CC4N1C3CC5=C4NC6=CC=CC=C56)OC

Origin of Product

United States

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